m-CRESOL, 6-(METHYLTHIO)-
CAS No.: 23385-54-8
Cat. No.: VC0534681
Molecular Formula: C8H10OS
Molecular Weight: 154.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23385-54-8 |
|---|---|
| Molecular Formula | C8H10OS |
| Molecular Weight | 154.23 g/mol |
| IUPAC Name | 5-methyl-2-methylsulfanylphenol |
| Standard InChI | InChI=1S/C8H10OS/c1-6-3-4-8(10-2)7(9)5-6/h3-5,9H,1-2H3 |
| Standard InChI Key | ICXVIPDBYKKWPO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)SC)O |
| Canonical SMILES | CC1=CC(=C(C=C1)SC)O |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Profile
m-Cresol, 6-(methylthio)-, with the molecular formula C₈H₁₀OS and a molar mass of 154.23 g/mol, belongs to the class of organosulfur phenolic compounds . The molecule comprises a phenolic ring with a methyl group at the meta position (C3) and a methylthio group at the para position relative to the hydroxyl group (C4). This arrangement is confirmed by its InChI identifier:
InChI=1/C8H10O2S/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,9H,1-2H3 .
Table 1: Key Physicochemical Properties
The compound typically presents as an off-white to light beige crystalline solid, though it may oxidize upon air exposure, acquiring a light red hue . Its low water solubility and affinity for organic solvents underscore its hydrophobic nature.
Synthesis and Manufacturing
Industrial Synthesis Pathways
The primary synthesis route involves the reaction of m-cresol with dimethyl disulfide under controlled conditions . This thioetherification proceeds via nucleophilic substitution, where the thiol group displaces a leaving group (e.g., halide) or reacts directly with the phenolic oxygen.
A novel method described in patent literature (WO2012017204A1) highlights the use of oxoacids (e.g., methanesulfonic acid) to catalyze rearrangements in cresol derivatives, though this approach is more commonly applied to amyl m-cresol . For m-cresol, 6-(methylthio)-, the reaction typically occurs in solvent-free conditions or aromatic solvents like toluene at moderate temperatures (30–40 °C) .
Key Reaction Steps:
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Thioether Formation:
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Purification: Crystallization from methanol or ethanol yields the final product .
Applications in Agrochemical and Pharmaceutical Industries
Role in Pesticide Synthesis
m-Cresol, 6-(methylthio)-, is a precursor to organophosphorus insecticides and nematicides . Its sulfur moiety enhances the bioavailability and binding affinity of resultant compounds to pest acetylcholinesterase. For example, derivatives of this compound are integral to the synthesis of profenofos and ethoprophos, which target nematodes and soil-borne insects .
| Parameter | Value | Source |
|---|---|---|
| LD₅₀ (Oral, Rat) | Not reported | – |
| Skin Corrosion | Irritant (Category 2) | |
| Aquatic Toxicity | WGK 3 (Severe environmental hazard) |
Comparative Analysis with Related Cresol Derivatives
Structural and Functional Differences
Unlike o-cresol and p-cresol, m-cresol derivatives exhibit distinct reactivity due to the meta-substitution pattern. The addition of a methylthio group further differentiates m-cresol, 6-(methylthio)- from conventional cresols, as seen in:
Table 3: Comparison of Cresol Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | pKa |
|---|---|---|---|
| m-Cresol | 11.8 | 202.0 | 10.09 |
| m-Cresol, 6-(methylthio)- | 56–60 | 151 (15 mmHg) | 9.90 |
| 6-tert-Butyl-m-cresol | 86–88 | 285 | 10.2 |
The lowered pKa (9.90 vs. 10.09 for m-cresol) reflects the electron-donating effect of the methylthio group, enhancing the phenol’s acidity .
Environmental and Regulatory Aspects
Ecotoxicological Impact
As a WGK 3 substance, m-cresol, 6-(methylthio)-, poses significant risks to aquatic ecosystems . Its persistence and potential for bioaccumulation necessitate containment strategies during manufacturing and disposal. Regulatory frameworks under REACH and TSCA mandate rigorous reporting and risk assessments for industrial use .
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